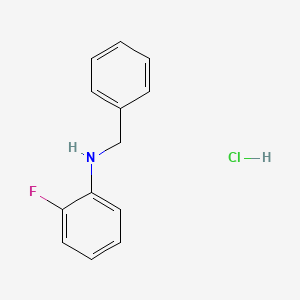

N-benzyl-2-fluoroaniline hydrochloride

説明

特性

IUPAC Name |

N-benzyl-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-9,15H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFKEMDHDPLAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1987680-56-7 | |

| Record name | N-benzyl-2-fluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Whitepaper: Elucidating the Three-Dimensional Architecture of N-benzyl-2-fluoroaniline hydrochloride Through Single-Crystal X-ray Crystallography

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is fundamental to modern drug development, influencing everything from physicochemical properties to biological activity. N-benzyl-2-fluoroaniline hydrochloride, a scaffold of interest in medicinal chemistry, requires rigorous structural characterization to unlock its full potential. This guide provides a comprehensive, field-proven methodology for the determination of its crystal structure, from initial synthesis to final validation. We move beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and self-validating workflow. This document serves as a technical manual for researchers, empowering them to generate high-quality, publishable crystallographic data.

Introduction: The Imperative for Structural Precision

In pharmaceutical sciences, the solid-state form of an Active Pharmaceutical Ingredient (API) is not a trivial detail; it is a critical determinant of its stability, solubility, bioavailability, and manufacturability. For compounds like N-benzyl-2-fluoroaniline hydrochloride[1][2][3][4], understanding the precise arrangement of atoms in the crystal lattice, the intermolecular interactions (particularly hydrogen bonding involving the chloride counter-ion), and the molecular conformation is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining this information, providing unambiguous proof of structure.[5][6]

This guide outlines the complete workflow for the crystal structure determination of the title compound, a process that logically progresses from material synthesis to the final, validated structural model.

Caption: High-level workflow for crystal structure determination.

Part I: Synthesis and Crystallization - The Foundation of Structure Determination

A successful crystal structure determination begins long before the sample is exposed to an X-ray beam. The quality of the final structure is inextricably linked to the purity of the compound and the perfection of the crystal.

Synthesis and Purification of N-benzyl-2-fluoroaniline Hydrochloride

While various synthetic routes exist[7], a common laboratory-scale approach involves the reductive amination of 2-fluorobenzaldehyde with benzylamine, followed by protonation with hydrochloric acid.

Causality: The primary objective is to achieve >98% purity. Impurities can inhibit crystallization or, in worse cases, co-crystallize with the target compound, leading to a disordered or incorrect structure. Post-synthesis, purification via column chromatography or preparative HPLC is often necessary before proceeding to salt formation.

The Art and Science of Crystallization

The goal is to grow a single, well-ordered crystal, typically 0.1-0.4 mm in its principal dimensions, free of cracks and defects.[8] The process relies on slowly transitioning a saturated solution to a supersaturated state, allowing molecules to assemble methodically onto a growing lattice.[9][10]

Experimental Protocol: Single Crystal Growth

-

Solvent Selection (The Critical First Step):

-

Rationale: The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[11] For organic hydrochlorides, polar protic solvents or mixtures are often effective.

-

Screening: Test the solubility of ~10 mg of N-benzyl-2-fluoroaniline hydrochloride in 0.5 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures like ethanol/water). A good candidate will require heating to dissolve the solute.

-

-

Slow Evaporation Method:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol) at room temperature in a small vial.

-

Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks.

-

Mechanism: As the solvent evaporates, the concentration of the solute increases gradually, leading to controlled crystal nucleation and growth.

-

-

Slow Cooling Method:

-

In an Erlenmeyer flask, dissolve the compound in a minimal amount of a suitable boiling solvent to create a saturated solution.[11][12]

-

If any insoluble impurities are present, perform a hot gravity filtration to remove them.[12]

-

Cover the flask and allow it to cool slowly to room temperature. Insulating the flask can promote the formation of larger, higher-quality crystals.

-

Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to maximize the yield of crystals.

-

-

Crystal Harvesting:

-

Once suitable crystals have formed, carefully decant the mother liquor.

-

Gently wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[11]

-

Select a well-formed, transparent crystal for X-ray analysis using a microscope.

-

Caption: Decision logic for selecting a crystallization method.

Part II: Single-Crystal X-ray Diffraction (SC-XRD)

This phase translates the physical crystal into a set of digital diffraction data, which contains the information about the electron density distribution within the unit cell.

Core Principles

SC-XRD is based on the principle of Bragg's Law (nλ = 2d sinθ), which describes how monochromatic X-rays are diffracted by the planes of atoms in a crystal lattice.[5] A modern automated diffractometer uses a sensitive detector (like a CCD or CMOS sensor) to record the positions and intensities of thousands of diffracted X-ray reflections as the crystal is rotated in the beam.[5][13]

Protocol: Data Acquisition

-

Crystal Mounting:

-

A selected crystal is carefully affixed to a cryo-loop using a minimal amount of inert oil (e.g., paratone-N).

-

The loop is then mounted on a goniometer head on the diffractometer.

-

-

Cryo-Cooling and Centering:

-

The crystal is immediately cooled to a low temperature (typically 100-173 K) in a stream of cold nitrogen gas.[8][14]

-

Rationale: Cryo-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher-resolution dataset. It also protects the crystal from potential radiation damage.

-

Using the instrument's video microscope, the crystal is precisely centered in the X-ray beam at all rotation angles.[5][14]

-

-

Unit Cell Determination and Strategy:

-

A short series of initial diffraction images (pre-scans) are collected.

-

The instrument software analyzes the positions of the first few dozen reflections to determine the crystal's unit cell parameters and Bravais lattice.

-

Based on the crystal system and desired resolution, the software calculates an efficient data collection strategy to ensure high completeness and redundancy of the data.[15]

-

-

Data Collection:

-

The full data collection run is initiated. The goniometer rotates the crystal through a series of angles while the detector records hundreds to thousands of diffraction images. This process can take several hours.

-

Data Processing and Reduction

Once collection is complete, the raw image frames are processed. This involves:

-

Integration: Calculating the intensity of each diffraction spot on every frame.

-

Scaling: Placing all intensity data onto a common scale and merging redundant measurements.

-

Corrections: Applying corrections for experimental factors like Lorentz-polarization effects and X-ray absorption by the crystal.[5]

The final output of this stage is a reflection file (typically name.hkl), which contains a list of Miller indices (h,k,l) for each unique reflection and its corresponding intensity and standard uncertainty.

Part III: Structure Solution, Refinement, and Validation

This is the computational phase where the processed diffraction data are used to build and perfect a three-dimensional model of the molecule.

Structure Solution

The fundamental challenge in crystallography is the "phase problem": while we measure the intensities (amplitudes) of the diffracted waves, their phase information is lost. Direct methods are powerful computational algorithms that use statistical relationships between the intensities to estimate the initial phases, allowing for the calculation of a preliminary electron density map. This map is often clear enough to identify the positions of most non-hydrogen atoms.

Structure Refinement with SHELXL

Structure refinement is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[16] The program SHELXL is the industry standard for small-molecule crystal structure refinement.[17][18]

The process involves using a least-squares algorithm to adjust parameters, including:

-

The x, y, z coordinates of each atom.

-

Anisotropic displacement parameters (ADPs), which model the thermal vibration of each atom as an ellipsoid.

-

The overall scale factor.

Protocol: A Self-Validating Refinement Workflow

-

Initial Model: Input the reflection data (.hkl) and the initial atomic coordinates from the structure solution into a SHELXL instruction file (.ins).

-

Refinement Cycles: Perform several cycles of least-squares refinement. The primary metric for success is the R1 value, which represents the agreement between observed and calculated structure factor amplitudes; a good final R1 value is typically below 0.05 (5%).

-

Difference Fourier Map: After each major stage of refinement, a difference electron density map is calculated.[18]

-

Rationale: This map reveals where the model is incorrect. Positive peaks (Q-peaks) indicate regions where electron density exists but has not been modeled (e.g., missing hydrogen atoms). Negative troughs indicate atoms placed where there is no electron density.

-

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference map and then refined using appropriate geometric constraints (e.g., AFIX instructions in SHELXL) to ensure chemically sensible bond lengths and angles.

-

Convergence: Continue refinement until all parameters have stabilized, the R1 value is minimized, and the difference map is essentially flat (no significant positive or negative peaks remain).

Caption: The iterative cycle of crystallographic refinement.

Structure Validation: The Mandate for Trustworthiness

A refined structure is not complete until it has been rigorously validated by independent software. The International Union of Crystallography (IUCr) provides the checkCIF service for this purpose.[19][20][21]

The checkCIF Report: The final Crystallographic Information File (CIF) generated by SHELXL is uploaded to the checkCIF server.[17] The server generates a report that flags potential issues as ALERTS, categorized by severity:

-

Level A: Severe error, must be addressed.

-

Level B: Potentially serious issue, requires investigation.

-

Level C: A minor issue or query.

-

Level G: General information.

Rationale: This process is a crucial self-validating system. It checks for geometric inconsistencies, violations of crystallographic symmetry, incorrect atom assignments, and hundreds of other potential errors.[22][23] A publishable structure should be free of Level A and B alerts, or provide a scientifically sound explanation for their presence.

Data Presentation and Interpretation

The final output is a CIF file containing all relevant information about the crystal structure determination. Key data should be summarized for reports and publications.

Table 1: Crystallographic Data and Refinement Details

| Parameter | Value |

| Chemical formula | C₁₃H₁₃ClFN |

| Formula weight | 237.70 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) or 1.54178 (Cu Kα) |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Density (calculated, g/cm³) | To be determined |

| Absorption coeff. (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | e.g., 0.32 x 0.21 x 0.15 |

| θ range for data collection (°) | e.g., 2.5 to 27.5 |

| Reflections collected | To be determined |

| Independent reflections | To be determined [R(int) = value] |

| Completeness to θ max (%) | >99.0 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | values |

| Goodness-of-fit on F² | ~1.0 |

| Final R indices [I>2σ(I)] | |

| R1 | < 0.05 |

| wR2 | < 0.12 |

| Largest diff. peak/hole (e·Å⁻³) | ~0.0 |

This table serves as a template; values are determined experimentally.

Conclusion

The determination of the N-benzyl-2-fluoroaniline hydrochloride crystal structure is a multi-stage process that demands precision at every step, from chemical synthesis to computational refinement. By following the robust, causality-driven protocols outlined in this guide, researchers can confidently produce an accurate and verifiable three-dimensional model of the molecule. This structural data is not merely an academic endpoint; it is a critical asset for drug development, providing invaluable insights into the solid-state behavior of the compound and enabling further structure-based design efforts.

References

-

Spek, A. L. (2018). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 74(12), 1773-1783. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

-

International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. [Link]

-

Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]

-

Sheldrick, G. M. (1997). Chapter 6.1.2 SHELXL-97. University of Göttingen. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]

-

Wikipedia contributors. (2024, February 24). Recrystallization (chemistry). In Wikipedia, The Free Encyclopedia. [Link]

-

University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

-

Płotczyk, W., et al. (2006). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 21(4), 310-313. [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

-

Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

-

Dauter, Z. (1997). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 53(2), 169-176. [Link]

-

NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]

-

PubChemLite. (n.d.). N-benzyl-2-fluoroaniline hydrochloride (C13H12FN). [Link]

-

NextSDS. (n.d.). N-benzyl-2-fluoroaniline hydrochloride — Chemical Substance Information. [Link]

-

Tradeindia. (n.d.). N-benzyl-2-fluoroaniline Hydrochloride - 95% Purity, Solid Form. [Link]

-

Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. [Link]

-

Moss, R. A. (2021). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts (Doctoral dissertation, UCL (University College London)). [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. [Link]

-

Sieroń, L., et al. (2017). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 276, e1-e7. [Link]

-

Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

Sources

- 1. PubChemLite - N-benzyl-2-fluoroaniline hydrochloride (C13H12FN) [pubchemlite.lcsb.uni.lu]

- 2. nextsds.com [nextsds.com]

- 3. N-benzyl-2-fluoroaniline Hydrochloride - 95% Purity, Solid Form | Cas No: 123330-52-9, Molecular Weight: 237.7 G/mol at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 8. sssc.usask.ca [sssc.usask.ca]

- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 15. youtube.com [youtube.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 19. checkCIF validation ALERTS: what they mean and how to respond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.iucr.org [journals.iucr.org]

- 21. CheckCIF [checkcif.iucr.org]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling of N-Benzyl-2-fluoroaniline Hydrochloride

Executive Summary & Pharmacochemical Context

In my tenure overseeing analytical chemistry pipelines for early-stage drug discovery, the precise physicochemical characterization of halogenated building blocks has consistently proven to be the linchpin of successful synthetic validation. N-benzyl-2-fluoroaniline hydrochloride (CAS: 1987680-56-7) is a critical fluorinated secondary amine used extensively in the synthesis of targeted therapeutics.

The incorporation of a fluorine atom at the ortho-position of the aniline ring fundamentally alters the lipophilicity, metabolic stability, and target binding affinity of the resulting pharmacophores. However, before this compound can be integrated into complex synthetic pathways, researchers must establish a rigorous understanding of its mass properties. Differentiating between its bulk molecular weight (used for stoichiometric scaling) and its exact mass (used for high-resolution structural validation) is a mandatory first step in any self-validating analytical workflow.

Mass Metrics: Molecular Weight vs. Exact Mass

A common point of failure in automated analytical pipelines is the conflation of average molecular weight with monoisotopic exact mass.

-

Average Molecular Weight (MW): Calculated using the standard atomic weights of each element, which account for the natural isotopic abundance (e.g., Carbon as 12.011 g/mol ). This metric is exclusively used for macroscopic laboratory tasks, such as calculating molarity or yield.

-

Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.00000 Da, 1 H = 1.007825 Da, 35 Cl = 34.96885 Da). This is the exact theoretical mass targeted during High-Resolution Mass Spectrometry (HRMS).

Because N-benzyl-2-fluoroaniline is typically supplied as a hydrochloride salt to improve shelf stability and solubility, the mass of the counterion (HCl) must be accounted for during formulation, but it dissociates during electrospray ionization (ESI).

Quantitative Physicochemical Summary

The following table synthesizes the critical mass data required for both benchtop synthesis and instrumental analysis.

| Property | Value | Computational Basis |

| Chemical Name | N-benzyl-2-fluoroaniline hydrochloride | IUPAC Nomenclature |

| CAS Number (Salt) | 1[1] | Hydrochloride Salt |

| CAS Number (Free Base) | 2[2] | Neutral Amine |

| Molecular Formula | C 13 H 13 ClFN | C 13 H 12 FN · HCl |

| Average Molecular Weight | 3[3] | Standard atomic weights |

| Salt Exact Mass | 237.07205 Da | Monoisotopic ( 12 C, 1 H, 19 F, 35 Cl, 14 N) |

| Free Base Exact Mass | 4[4] | Monoisotopic ( 12 C, 1 H, 19 F, 14 N) |

| Target [M+H] + Adduct | 4[4] | Protonated free base in ESI+ |

Experimental Methodology: LC-HRMS Protocol for Exact Mass Validation

To ensure the scientific integrity of the utilized N-benzyl-2-fluoroaniline hydrochloride, we deploy a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol. This workflow is designed not just to measure mass, but to dynamically confirm the dissociation of the salt and the purity of the free base.

Step-by-Step Self-Validating Protocol

-

Sample Preparation (Dissociation): Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

-

Causality: Methanol acts as a highly polar protic solvent that completely dissociates the HCl ionic bond, liberating the N-benzyl-2-fluoroaniline base. Without complete dissociation, complex ion clusters may form, suppressing the primary signal.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent to sharpen the elution peak of the secondary amine. Spectrometrically, it provides an abundant proton source to drive the formation of the [M+H] + adduct.

-

-

Ionization (ESI+): Operate the Electrospray Ionization source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

-

Causality: The secondary amine nitrogen of N-benzyl-2-fluoroaniline has a high proton affinity. ESI+ is the most efficient technique to gently ionize this molecule without inducing premature in-source fragmentation.

-

-

Mass Analysis (Orbitrap/Q-TOF): Scan the mass analyzer in the range of m/z 100–500. Apply an internal lock mass (e.g., Leucine Enkephalin) for real-time calibration.

-

Causality: Internal calibration dynamically corrects for instrumental drift caused by temperature or voltage fluctuations, ensuring mass accuracy within < 2 ppm. This precision is required to differentiate the target formula from isobaric impurities.

-

-

Data Validation (The Self-Validating Check): Extract the ion chromatogram for m/z 202.1026.

-

Causality: If the measured mass deviates by more than 5 ppm from 202.1026, the system flags the sample. A successful match validates that the sample preparation successfully dissociated the salt, the chromatography isolated the base, and the instrument remained calibrated.

-

Analytical Workflows and Logical Relationships

The following diagrams illustrate the logical architecture of our mass characterization protocols.

Fig 1: LC-HRMS self-validating workflow for exact mass determination of fluorinated anilines.

Fig 2: Logical relationship between bulk molecular weight and exact mass for mass spectrometry.

References

-

NextSDS - N-benzyl-2-fluoroaniline hydrochloride — Chemical Substance Information. 1

-

EvitaChem - Buy N-benzyl-2-fluoroaniline hydrochloride (EVT-1720239). 3

-

LookChem - N-BENZYL-2-FLUOROANILINE, CasNo.123330-52-9. 2

-

Chemikart - 1987680-56-7 | N-BENZYL-2-FLUOROANILINE HYDROCHLORIDE.

-

PubChemLite (Université du Luxembourg) - N-benzyl-2-fluoroaniline hydrochloride (C13H12FN). 4

Sources

mechanism of formation for N-benzyl-2-fluoroaniline hydrochloride

An In-depth Technical Guide on the Formation of N-benzyl-2-fluoroaniline Hydrochloride

Foreword: The Strategic Importance of N-Substituted Anilines

In the landscape of modern pharmaceutical development and fine chemical synthesis, the N-benzyl-2-fluoroaniline scaffold is a privileged structure. Its presence within a molecule can significantly modulate lipophilicity, metabolic stability, and receptor binding affinity. The hydrochloride salt form enhances stability and improves handling characteristics, making it a critical intermediate for active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the primary synthetic routes to N-benzyl-2-fluoroaniline hydrochloride, moving beyond simple protocols to dissect the underlying reaction mechanisms and the causal reasoning behind key experimental choices.

Part 1: The Reductive Amination Pathway: A Controlled and Efficient Approach

Reductive amination is a cornerstone of C-N bond formation, valued for its high efficiency and control. This "one-pot" two-step process involves the initial formation of an imine from an amine and a carbonyl compound, followed by its immediate reduction to the target secondary amine.[1][2][3] This method is often the preferred route in industrial settings due to its favorable reaction kinetics and generally high yields.[1]

Core Mechanism: A Tale of Two Steps

The overall transformation is a cascade of two distinct chemical events occurring in the same reaction vessel.

-

Imine Formation (Condensation): The synthesis begins with the nucleophilic attack of the nitrogen atom of 2-fluoroaniline on the electrophilic carbonyl carbon of benzaldehyde. This forms a hemiaminal intermediate. The electron-withdrawing nature of the fluorine atom slightly decreases the nucleophilicity of the aniline nitrogen, but the reaction proceeds readily, often under mild heating or with acid catalysis to facilitate the dehydration of the hemiaminal to the corresponding N-benzylidene-2-fluoroaniline (an imine or Schiff base).[3]

-

Imine Reduction: The newly formed C=N double bond of the imine is susceptible to reduction. This is typically achieved in situ by introducing a reducing agent. Common choices include sodium borohydride (NaBH₄) or, for greater selectivity, sodium triacetoxyborohydride (STAB), which is milder and less likely to reduce the starting benzaldehyde.[4][5] Alternatively, catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Palladium on carbon) can be employed for a cleaner reduction process.[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines - Google Patents [patents.google.com]

The Fluorine Paradox in Secondary Arylamines: Electronic and Stereoelectronic Effects of ortho-Fluoro Substitution in N-Benzylanilines

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While para- or meta-fluorination is routinely employed to block metabolic hotspots, ortho-fluoro substitution on anilines—and specifically secondary amines like N-benzylanilines—introduces a highly complex interplay of inductive, resonance, and stereoelectronic effects.

This whitepaper deconstructs the "fluorine paradox" at the ortho position. We will explore how the proximity of the highly electronegative fluorine atom to the nitrogen lone pair fundamentally alters the basicity, lipophilicity, and three-dimensional conformation of N-benzylanilines, providing actionable protocols for synthesizing and characterizing these privileged scaffolds.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

Fluorine is the most electronegative element on the periodic table, exerting a powerful electron-withdrawing inductive effect (-I). Concurrently, its lone pairs can participate in resonance (+R), theoretically donating electron density back into the aromatic π -system.

However, in ortho-fluoroanilines, proximity dictates behavior. The short spatial distance between the fluorine atom and the amine nitrogen means the -I effect overwhelmingly dominates the weak +R effect[1].

Impact on Amine Basicity (pKa)

This electronic imbalance results in a drastic reduction in the basicity of the amine. Unsubstituted aniline exhibits a conjugate acid pKa of approximately 4.60. The introduction of an ortho-fluoro group pulls electron density away from the nitrogen lone pair, dropping the pKa to roughly 3.20[2][3].

When transitioning to a secondary amine like N-benzylaniline, the electron-donating nature of the benzyl group slightly offsets this, but the ortho-fluoro effect remains the dominant force, keeping the pKa significantly lower than its non-fluorinated counterpart. This pKa shift is critical in drug design: lowering the pKa of a basic amine ensures a higher fraction of the un-ionized species at physiological pH (7.4), thereby exponentially increasing passive membrane permeability and oral bioavailability.

Fig 1. Electronic and stereoelectronic pathways of ortho-fluoro substitution.

Stereoelectronic Constraints and Conformational Locking

Beyond basicity, the ortho-fluoro substituent introduces critical stereoelectronic constraints. The fluorine atom can engage in an intramolecular hydrogen bond (F...H-N) with the secondary amine proton[1][4].

In N-benzylanilines, this interaction restricts the free rotation around the C(aryl)-N bond. This phenomenon, often referred to as "conformational locking," forces the benzyl group into a specific spatial orientation. For drug development professionals, this is a highly advantageous tool: by restricting the conformational ensemble of the ligand, the entropic penalty of binding to a target receptor is minimized, often leading to a significant boost in target affinity.

Furthermore, this intramolecular F...H-N interaction reduces the hydrogen-bond donating capacity of the amine to the surrounding aqueous solvent. This paradoxically increases the apparent lipophilicity (logD) of the molecule more than would be predicted by standard additive models[4].

Quantitative Physicochemical Profiling

To illustrate the magnitude of these effects, the following table summarizes the physicochemical shifts induced by ortho-fluorination.

| Compound | pKa (Conjugate Acid) | logP (Calculated) | Primary Conformational Feature |

| Aniline | 4.60 | 0.90 | Unrestricted C-N rotation |

| 2-Fluoroaniline | 3.20[3] | 1.26[3] | F...H-N intramolecular interaction |

| N-Benzylaniline | ~4.80 | 2.60 | Flexible benzyl rotation |

| 2-Fluoro-N-benzylaniline | ~3.40 | ~3.10 | Conformational locking via F...H-N |

Validated Experimental Methodologies

Working with ortho-fluoroanilines requires specific synthetic and analytical adjustments due to their reduced nucleophilicity[5] and altered ionization profiles. Below are field-proven, self-validating protocols designed to ensure high fidelity in your workflows.

Protocol 1: Synthesis of 2-Fluoro-N-benzylaniline via Reductive Amination

Causality & Rationale: Direct alkylation of 2-fluoroaniline with benzyl halides often leads to over-alkylation (tertiary amine formation) and poor yields. Reductive amination is the superior choice[6]. However, because the ortho-fluoro group severely decreases the nucleophilicity of the aniline nitrogen[5], the initial imine condensation step requires acid catalysis and dehydrating conditions to drive the equilibrium forward. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent because it is mild enough to selectively reduce the protonated imine without reducing the unreacted aldehyde.

Step-by-Step Procedure:

-

Imine Condensation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 2-fluoroaniline (1.0 equiv, 10 mmol) and benzaldehyde (1.05 equiv, 10.5 mmol) in anhydrous dichloroethane (DCE, 30 mL).

-

Acid Catalysis: Add glacial acetic acid (1.2 equiv, 12 mmol) to activate the carbonyl carbon, compensating for the poor nucleophilicity of the fluorinated aniline.

-

Dehydration: Add activated 4Å molecular sieves (2.0 g) to sequester the water byproduct and drive imine formation. Stir at room temperature for 4 hours.

-

Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the 2-fluoroaniline spot confirms complete imine conversion.

-

Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield pure 2-fluoro-N-benzylaniline.

Fig 2. Workflow for the synthesis and characterization of N-benzylanilines.

Protocol 2: Potentiometric pKa Determination

Causality & Rationale: While UV-Vis spectrophotometry is common for pKa determination, the overlapping absorbance spectra of the ionized and un-ionized forms of N-benzylanilines can introduce significant error. Potentiometric titration provides a direct, thermodynamic measurement of the protonation state. Because 2-fluoro-N-benzylaniline has poor aqueous solubility, a co-solvent system (e.g., Methanol/Water) is required, followed by Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh ~2-3 mg of 2-fluoro-N-benzylaniline and dissolve it in 10 mL of a standardized Methanol/Water mixture (start with 50% v/v MeOH).

-

Background Electrolyte: Add 0.15 M KCl to the solution to maintain a constant ionic strength, mimicking physiological osmolarity.

-

Acidification: Lower the pH of the solution to ~1.5 using standardized 0.5 M HCl to ensure the amine is fully protonated.

-

Titration: Using an automated potentiometric titrator equipped with a calibrated glass electrode, titrate the solution with standardized 0.5 M KOH under a nitrogen blanket (to prevent CO₂ absorption).

-

Data Acquisition: Record the pH versus the volume of titrant added. The inflection point of the titration curve corresponds to the apparent pKa (psKa) in the specific co-solvent mixture.

-

Extrapolation (Self-Validation): Repeat the titration at three different co-solvent ratios (e.g., 40%, 50%, and 60% MeOH). Plot the measured psKa values against the dielectric constant of the solvent mixtures and extrapolate to 0% organic modifier to determine the true aqueous pKa.

Conclusion

The introduction of an ortho-fluoro substituent onto an N-benzylaniline scaffold is not merely a steric substitution; it is a profound electronic and conformational rewiring of the molecule. By understanding the dominance of the inductive effect over resonance, and by leveraging the F...H-N intramolecular hydrogen bond, drug development professionals can rationally design ligands with optimized basicity, enhanced passive permeability, and rigidified conformations for superior target engagement.

References

-

Fluoroaniline - Grokipedia , Grokipedia. 1

-

The Impact of Fluorine Substitution on Aniline Basicity , Benchchem. 2

-

An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines , Chemistry - A European Journal. 5

-

Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism , Journal of Medicinal Chemistry - ACS Publications. 4

-

Switching the N‐Alkylation of Arylamines with Benzyl Alcohols to Imine Formation Enables the One‐Pot Synthesis of Enantioenriched α‐N‐Alkylaminophosphonates , European Journal of Organic Chemistry.6

-

2-Fluoroaniline | C6H6FN | CID 9584 , PubChem - NIH. 3

Sources

standard operating procedure for handling N-benzyl-2-fluoroaniline hydrochloride

Application Note & Standard Operating Procedure: Handling and Synthetic Utilization of N-Benzyl-2-fluoroaniline Hydrochloride

Introduction & Mechanistic Rationale

N-Benzyl-2-fluoroaniline hydrochloride is a highly versatile secondary amine intermediate utilized extensively in the synthesis of complex pharmaceutical scaffolds, including bisanilinoyl acetates, functionalized amides, and biologically active heterocycles[1][2].

Causality Insight: Why the Hydrochloride Salt? The free base of N-benzyl-2-fluoroaniline is an electron-rich secondary amine that is inherently susceptible to atmospheric oxidation and degradation over time. By handling this compound as a hydrochloride salt, researchers benefit from enhanced crystalline stability, significantly reduced volatility, and an extended shelf-life[3]. However, this stabilization necessitates a specific neutralization step (either in situ or ex situ) during downstream synthetic applications to liberate the nucleophilic free amine for coupling reactions.

Chemical Profile and Hazard Identification

Before handling, it is critical to understand the physicochemical properties and toxicological profile of the compound. The addition of the fluorine atom on the aromatic ring increases the overall lipophilicity of the molecule, which can enhance dermal penetration rates compared to non-fluorinated aniline derivatives[4].

Table 1: Physicochemical and Quantitative Hazard Profile

| Property / Hazard Parameter | Specifications & Classifications |

| Chemical Name | N-benzyl-2-fluoroaniline hydrochloride |

| CAS Number | 1987680-56-7 (HCl salt) / 123330-52-9 (Free base)[1][3] |

| Molecular Weight | 237.7 g/mol [1] |

| Appearance | Solid (typically white to off-white powder) |

| Acute Toxicity | Oral, Dermal, Inhalation (H302 + H312 + H332)[4] |

| Irritation | Skin Irritation (H315), Eye Irritation 2A (H319)[4] |

| Target Organ Toxicity | STOT SE 3 (CNS Depression - H336)[4] |

Hazard Mitigation Logic

The following diagram illustrates the logical relationship between the compound's specific GHS hazards and the mandatory laboratory mitigation strategies required to ensure operator safety.

Logical mapping of hazards to mandatory laboratory mitigation strategies.

Standard Operating Procedure (SOP)

Phase 1: Pre-Operational Preparations

-

PPE Verification: Don a flame-resistant laboratory coat, tightly fitting chemical safety goggles, and double nitrile gloves.

-

Self-Validating System: The double-gloving technique acts as a self-validating safety measure. If the outer glove is compromised or degraded by a carrier solvent, the inner glove provides a critical, observable buffer, allowing the operator time to safely remove and replace the PPE before dermal exposure occurs.

-

-

Environmental Control: Ensure the fume hood is operational with a face velocity of at least 0.5 m/s. Clear the workspace of incompatible materials, particularly strong oxidizing agents.

Phase 2: Weighing and Transfer

-

Static Control: Hydrochloride salts often exhibit high static charge, which can lead to the dangerous aerosolization of toxic particulates during transfer. Use an anti-static gun (Zerostat) or an anti-static weighing boat to neutralize static charges prior to dispensing.

-

Execution: Weigh the desired amount of N-benzyl-2-fluoroaniline hydrochloride inside an enclosed analytical balance.

-

Transfer: Transfer the solid to a dry reaction vessel. Seal the vessel before transporting it back to the fume hood to prevent particulate dispersion in the ambient laboratory air.

Phase 3: In Situ Neutralization and Reaction Setup To utilize the amine as a nucleophile, the HCl salt must be deprotonated.

-

Suspend the salt in an appropriate anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or N,N-Dimethylformamide) under an inert atmosphere (N2 or Argon).

-

Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), in a 1.2 to 1.5 molar equivalent ratio relative to the hydrochloride salt.

-

Self-Validating Step: Observe the reaction mixture. The transition from a cloudy suspension (insoluble HCl salt) to a clear solution definitively indicates successful deprotonation and the liberation of the soluble free base. Do not proceed with reagent addition until this visual clearing is confirmed.

Phase 4: Quenching and Workup

-

Upon reaction completion, quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Causality Insight: Quenching with a mild aqueous buffer rapidly neutralizes any unreacted base (e.g., DIPEA) and protonates unreacted amines, driving them into the aqueous layer during extraction. This simplifies the isolation of the highly lipophilic target product.

-

-

Segregate aqueous and organic waste. Label the organic waste explicitly as containing "Halogenated Organics and Fluorinated Amines."

Application Note: Synthetic Workflows

N-benzyl-2-fluoroaniline is prominently featured in advanced organic methodologies. For instance, it serves as a critical nucleophile in visible-light-mediated organocatalytic activation reactions. In a rigorously validated protocol, the free base of N-benzyl-2-fluoroaniline is coupled with ethyl bromofluoroacetate to synthesize complex unsymmetrical diarylacetates and bisanilinoyl acetate derivatives[2].

Experimental workflow for the in situ generation and coupling of the free base.

Emergency Protocols

-

Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Crucial: Do not use organic solvents to wash the skin, as this will exponentially increase the dermal absorption of the lipophilic fluorinated compound[4].

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention due to the severe risk of CNS depression (H336)[4].

-

Spill Cleanup: Do not sweep dry powder. Lightly mist the spill with water or a suitable solvent to suppress dust aerosolization, then absorb with an inert material (e.g., vermiculite) and place in a sealed hazardous waste container.

References

- Title: Buy N-benzyl-2-fluoroaniline hydrochloride (EVT-1720239)

- Source: nextsds.

- Source: sigmaaldrich.

- Source: acs.

Sources

overcoming solubility issues of N-benzyl-2-fluoroaniline hydrochloride in organic solvents

Technical Support Center: Overcoming Solubility Issues of N-benzyl-2-fluoroaniline Hydrochloride

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing solubility bottlenecks with N-benzyl-2-fluoroaniline hydrochloride.

Section 1: Diagnostic FAQ – The Thermodynamics of Amine Salt Solubility

Q: Why is my N-benzyl-2-fluoroaniline hydrochloride completely insoluble in dichloromethane (DCM) and ethyl acetate (EtOAc), even with sonication? A: This is a fundamental thermodynamic issue, not a kinetic one. N-benzyl-2-fluoroaniline hydrochloride is a secondary amine salt. The protonated amine ( NH2+ ) and the chloride counterion ( Cl− ) form a highly stable, polar ionic crystal lattice[1]. Solvents like DCM (dielectric constant ε = 8.9) and EtOAc (ε = 6.0) lack the sufficient solvating power and hydrogen-bonding capacity to overcome this lattice energy. Amine salts are typically only soluble in highly polar, protic solvents where ion-dipole interactions can stabilize the dissociated ions[2].

Q: Can I just heat the suspension to force it into solution? A: Heating provides kinetic energy, which may temporarily increase solubility in moderately polar solvents like DMSO or DMF, but the compound will likely precipitate upon cooling due to supersaturation[3]. Furthermore, prolonged heating of amine hydrochlorides in certain solvents can lead to unwanted side reactions or degradation.

Section 2: Quantitative Solvent Selection Guide

If your downstream application strictly requires the hydrochloride salt form, you must select an appropriate solvent system. Below is a comparative solubility profile based on standard amine hydrochloride behavior[4][5].

| Solvent | Dielectric Constant (ε) | Typical Solubility (mg/mL) | Solvation Mechanism | Recommendation |

| Water | 80.1 | > 100 | Strong ion-dipole & H-bonding | Optimal (if compatible with assay) |

| Methanol (MeOH) | 32.7 | 20 - 50 | Protic H-bonding | Excellent (organic alternative) |

| Ethanol (EtOH) | 24.5 | 10 - 30 | Protic H-bonding | Good |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 10 - 20 | Polar aprotic ion stabilization | Moderate (Requires gentle heating) |

| Dichloromethane (DCM) | 8.9 | < 1 | Weak Van der Waals | Poor (Avoid) |

| Hexanes / Toluene | 1.9 / 2.4 | < 0.1 | None | Insoluble (Avoid) |

Pro-Tip: If you must use a less polar solvent, consider a co-solvent system (e.g., 10% MeOH in DCM). The methanol disrupts the ionic lattice, allowing the bulk non-polar solvent to solvate the hydrophobic benzyl and fluoroaromatic rings.

Section 3: The Gold Standard Solution – Free-Basing Protocol

If your synthetic step or biological assay requires a lipophilic organic solvent, the most scientifically rigorous approach is to perform a "free-basing" extraction[6]. By neutralizing the hydrochloride salt with a base, you remove the ionic charge, converting the molecule back into the highly lipophilic N-benzyl-2-fluoroaniline free amine[7].

Workflow for the free-basing of amine hydrochloride salts to restore organic solubility.

Step-by-Step Free-Basing Methodology (Self-Validating System)

Objective: Convert N-benzyl-2-fluoroaniline HCl to its free base form for complete solubility in DCM, EtOAc, or Ether.

-

Suspension: Weigh the required amount of N-benzyl-2-fluoroaniline hydrochloride and suspend it in the target organic solvent (e.g., EtOAc) at a ratio of 10 mL solvent per 1 gram of compound. Observation: The salt will remain visibly undissolved.

-

Basification: Slowly add an equal volume of 1M NaOH (aqueous) or saturated aqueous Sodium Bicarbonate ( NaHCO3 ) to the suspension.

-

Biphasic Extraction: Stir vigorously or shake in a separatory funnel for 5 minutes. The acid-base reaction will neutralize the HCl, yielding the neutral secondary amine and aqueous NaCl[8].

-

Self-Validation Check 1 (pH): Stop stirring and allow the layers to separate. Test the aqueous layer with pH paper. It must read pH > 9. If it is lower, the deprotonation is incomplete; add more base.

-

Self-Validation Check 2 (Visual): The organic layer should now be completely clear, with no suspended solids. The free amine has successfully migrated into the organic phase[9].

-

Separation: Isolate the organic layer. Extract the remaining aqueous layer once more with a fresh portion of the organic solvent to ensure quantitative recovery. Combine the organic layers.

-

Drying & Concentration: Add anhydrous Sodium Sulfate ( Na2SO4 ) to the combined organic layers to remove residual water. Filter the drying agent, and evaporate the solvent under reduced pressure (rotary evaporator) to yield the pure, highly soluble N-benzyl-2-fluoroaniline free base.

Section 4: Alternative Strategy – In Situ Neutralization

Q: I cannot free-base my compound because my reaction is highly moisture-sensitive, and I cannot introduce aqueous base. How do I solubilize the salt? A: If biphasic aqueous extraction is prohibited, you can perform an in situ base liberation. Treat the suspension directly with a non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in the anhydrous organic solvent. This will generate the soluble N-benzyl-2-fluoroaniline free amine directly in the reaction flask, precipitating out TEA·HCl or DIPEA·HCl instead. You can either filter off the newly formed salt or leave it in the flask if it does not interfere with your downstream catalysis or coupling reaction[10].

References

-

Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. URL:[Link]

-

Why amine salts are soluble in water? - Chemistry Stack Exchange. URL:[Link]

-

Separation of Primary, Secondary, and Tertiary Amines from Their Mixture in Pure and Dry Form - AskFilo. URL:[Link]

-

Freebase (chemistry) - Wikidoc. URL:[Link]

-

A Solvent-Free Base Liberation of a Tertiary Aminoalkyl Halide by Flow Chemistry - ACS Publications. URL:[Link]

-

Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane - ACS Publications. URL:[Link]

-

How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? - ResearchGate. URL:[Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. How are primary, secondary, and tertiary amines separated from their mixt.. [askfilo.com]

- 7. Freebase (chemistry) - wikidoc [wikidoc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

N-benzyl-2-fluoroaniline hydrochloride vs N-benzyl-4-fluoroaniline reactivity

As a Senior Application Scientist, the selection between positional isomers of fluorinated building blocks is rarely a trivial matter of substitution. When comparing N-benzyl-2-fluoroaniline hydrochloride and N-benzyl-4-fluoroaniline , we are evaluating a complex interplay of steric shielding, inductive electron withdrawal, and the physical chemistry of salt versus free-base forms.

This guide deconstructs their reactivity profiles, providing researchers and drug development professionals with the mechanistic causality and self-validating protocols necessary to optimize these substrates in complex syntheses, particularly in transition-metal-catalyzed C-N couplings.

Structural and Electronic Profiling: The Causality of Reactivity

The fundamental reactivity differences between these two secondary amines stem from the spatial positioning of the highly electronegative fluorine atom and the physical state of the commercially available building block[1].

-

N-benzyl-4-fluoroaniline (Free Base): The fluorine atom is positioned para to the amine. While it exerts an inductive electron-withdrawing effect (-I) through the sigma framework, this is partially offset by its resonance-donating capacity (+R). Because the fluorine is distant from the reaction center, the nitrogen remains sterically unhindered and highly nucleophilic.

-

N-benzyl-2-fluoroaniline Hydrochloride (Salt): The ortho-fluorine creates immediate steric congestion around the secondary nitrogen. Furthermore, its proximity results in a dominant -I effect, significantly reducing the electron density (and thus nucleophilicity) of the lone pair[2]. Crucially, as a hydrochloride salt, the amine is protonated. It cannot act as a nucleophile until it is neutralized, a factor that profoundly alters reaction kinetics and base stoichiometry.

Fig 1. Divergent reactivity profiles governed by steric, electronic, and salt-form factors.

Quantitative Data Comparison

To facilitate objective decision-making, the physical and chemical parameters of both compounds are summarized below.

| Parameter | N-benzyl-2-fluoroaniline HCl | N-benzyl-4-fluoroaniline |

| Physical Form | Crystalline Solid (Salt) | Liquid / Low-Melting Solid |

| Steric Environment | Highly Congested (Ortho-F) | Unhindered (Para-F) |

| Electronic Profile | Strong Inductive (-I) Withdrawal | Balanced (-I / +R) Effects |

| Relative Nucleophilicity | Low | High |

| Base Equivalents Req. | ≥ 2.5 eq (Neutralization + Coupling) | 1.0 – 1.5 eq |

| Oxidative Stability | Excellent (Amine is protonated) | Moderate (Susceptible to air) |

Causality Behind Experimental Choices in C-N Coupling

When deploying these building blocks in a Buchwald-Hartwig amination, the rate-limiting step shifts depending on the substrate[3].

Ligand Selection: For the unhindered 4-fluoro derivative, standard bidentate ligands (e.g., BINAP or Xantphos) perform adequately. However, the steric bulk of the ortho-fluorine in the 2-fluoro isomer, combined with the N-benzyl group, creates a highly hindered secondary amine. We must utilize a bulky monodentate biaryl phosphine like RuPhos . RuPhos creates a deep, flexible catalytic pocket that facilitates the binding of hindered secondary amines while preventing the formation of inactive bis-amine Pd complexes.

Base Stoichiometry & Halide Effects: The use of the hydrochloride salt necessitates an initial deprotonation step. If only 1.5 equivalents of base (e.g., NaOtBu) are used, 1.0 equivalent is immediately consumed to neutralize the HCl, leaving only 0.5 equivalents for the catalytic cycle. This stalls the deprotonation of the Pd-amine intermediate[4]. Furthermore, the generated chloride ions can competitively coordinate to the Pd center. We mandate 2.5 equivalents of base to drive the reaction forward.

Self-Validating Experimental Protocol: Comparative Buchwald-Hartwig Coupling

To objectively compare the reactivity of these two amines, the following protocol employs a self-validating system using quantitative NMR (qNMR). By incorporating an inert internal standard at t=0 , the system validates itself—allowing researchers to track absolute conversion without the ambiguity of isolation losses.

Step-by-Step Methodology

Reagents Required:

-

Aryl Halide: 4-Bromotoluene (1.0 mmol)

-

Amine: N-benzyl-2-fluoroaniline HCl OR N-benzyl-4-fluoroaniline (1.2 mmol)

-

Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

Ligand: RuPhos (0.08 mmol, 8 mol%)

-

Base: NaOtBu (1.5 mmol for 4-fluoro; 2.5 mmol for 2-fluoro HCl)

-

Internal Standard: 1,3,5-Trimethoxybenzene (0.33 mmol)

-

Solvent: Anhydrous Toluene (5.0 mL)

Workflow:

-

Preparation (Glovebox recommended): In an oven-dried Schlenk tube, combine Pd₂(dba)₃, RuPhos, and NaOtBu.

-

Substrate Addition: Add the selected fluoroaniline, 4-bromotoluene, and exactly 0.33 mmol of 1,3,5-trimethoxybenzene (internal standard).

-

Solvent & Seal: Add 5.0 mL of anhydrous toluene. Seal the tube, remove from the glovebox, and place in a pre-heated oil bath at 85 °C.

-

Kinetic Sampling (Self-Validation): At t=1h,4h, and 12h , briefly remove the tube from heat. Under a positive flow of N₂, extract a 50 µL aliquot using a micro-syringe.

-

qNMR Analysis: Dilute the 50 µL aliquot in 0.5 mL of CDCl₃. Filter through a short plug of Celite directly into an NMR tube. Acquire a ¹H-NMR spectrum (delay time d1≥10s ).

-

Data Interpretation: Integrate the aromatic protons of the internal standard (singlet, ~6.1 ppm, 3H) against the newly formed benzylic protons of the product (~4.8 ppm, 2H). The ratio provides the absolute kinetic yield, validating the efficiency of the coupling in real-time.

Fig 2. Self-validating workflow for comparative kinetic analysis of C-N cross-coupling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

A Comparative Guide to HPLC Method Validation for Purity Assessment of N-benzyl-2-fluoroaniline Hydrochloride

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For N-benzyl-2-fluoroaniline hydrochloride, a novel compound with significant therapeutic potential, establishing a robust and reliable analytical method for purity determination is a critical step in its journey from the laboratory to the clinic. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of N-benzyl-2-fluoroaniline hydrochloride against other analytical techniques. As your partner in analytical sciences, we will not only walk through the "how" but, more importantly, the "why" behind our methodological choices, ensuring a self-validating and trustworthy analytical protocol.

The Central Role of Purity in Drug Development

Impurities in a drug substance can arise from various sources, including the synthetic route, degradation, or storage. These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control and monitoring of impurities.[1][2] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, ensuring that the methods used for quality control are fit for their intended purpose.[3][4][5][6][7] This guide is developed in alignment with the principles outlined in the ICH Q2(R2) guideline.[3][6][8][9][10]

A Validated HPLC Method for N-benzyl-2-fluoroaniline Hydrochloride Purity

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2][11][12][13][14] For N-benzyl-2-fluoroaniline hydrochloride, a reverse-phase HPLC (RP-HPLC) method with UV detection is proposed, as it is well-suited for the separation of non-volatile and polar organic compounds.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

Experimental Protocol: HPLC Method Validation

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][7][10] The following is a step-by-step protocol for the validation of the proposed HPLC method for N-benzyl-2-fluoroaniline hydrochloride purity, in accordance with ICH Q2(R2) guidelines.[3][6][10]

System Suitability

Rationale: To ensure that the chromatographic system is performing adequately on the day of analysis.

Procedure:

-

Prepare a standard solution of N-benzyl-2-fluoroaniline hydrochloride at a concentration of 0.5 mg/mL.

-

Inject the standard solution six replicate times.

-

Calculate the relative standard deviation (RSD) for the peak area and retention time, and determine the tailing factor and theoretical plates for the principal peak.

Acceptance Criteria:

-

RSD of peak area ≤ 2.0%

-

RSD of retention time ≤ 1.0%

-

Tailing factor ≤ 2.0

-

Theoretical plates ≥ 2000

Specificity

Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8]

Procedure:

-

Forced Degradation: Subject the N-benzyl-2-fluoroaniline hydrochloride sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

-

Analyze the stressed samples alongside an unstressed sample and a placebo (if in a formulated product).

-

Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Acceptance Criteria:

-

The method should be able to separate the main peak from all degradation products and any potential impurities.

-

The peak purity index of the N-benzyl-2-fluoroaniline hydrochloride peak should be close to 1, indicating no co-elution.

Linearity

Rationale: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[7]

Procedure:

-

Prepare a series of at least five standard solutions of N-benzyl-2-fluoroaniline hydrochloride ranging from the reporting limit to 150% of the target concentration (e.g., 0.05% to 1.5% of a 0.5 mg/mL solution for impurities).

-

Inject each solution in triplicate.

-

Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

-

Correlation coefficient (r²) ≥ 0.999

-

The y-intercept should be close to zero.

Accuracy

Rationale: To determine the closeness of the test results obtained by the method to the true value.[8]

Procedure:

-

Prepare a placebo mixture (if applicable) and spike it with known amounts of N-benzyl-2-fluoroaniline hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Analyze each level in triplicate.

-

Calculate the percentage recovery of the analyte.

Acceptance Criteria:

-

The mean recovery should be within 98.0% to 102.0%.

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]

Procedure:

-

Repeatability (Intra-assay precision): Analyze six replicate samples of N-benzyl-2-fluoroaniline hydrochloride at 100% of the target concentration on the same day, with the same analyst and equipment.

-

Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.

-

Calculate the RSD for the results.

Acceptance Criteria:

-

RSD for repeatability ≤ 2.0%

-

RSD for intermediate precision ≤ 3.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.[7]

Procedure:

-

Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

-

Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration solutions and inject them. Calculate the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.

-

LOD = 3.3 * (SD of y-intercept / Slope)

-

LOQ = 10 * (SD of y-intercept / Slope)

-

Acceptance Criteria:

-

The LOQ should be validated for precision and accuracy.

Robustness

Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Procedure:

-

Introduce small variations to the method parameters, one at a time, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

-

Analyze a system suitability solution under each condition.

Acceptance Criteria:

-

System suitability parameters should remain within the acceptance criteria for all varied conditions.

Visualizing the HPLC Method Validation Workflow

Sources

- 1. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]

- 2. jocpr.com [jocpr.com]

- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ema.europa.eu [ema.europa.eu]

- 8. propharmagroup.com [propharmagroup.com]

- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 13. pharmafocusasia.com [pharmafocusasia.com]

- 14. researchgate.net [researchgate.net]

comparing N-benzyl-2-fluoroaniline hydrochloride with its free base form

An in-depth technical analysis for researchers, scientists, and drug development professionals comparing the physicochemical properties, reactivity profiles, and laboratory workflows of N-benzyl-2-fluoroaniline in its free base and hydrochloride salt forms.

Introduction

N-benzyl-2-fluoroaniline is a highly versatile secondary amine building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and transition-metal catalysts. In synthetic organic chemistry, this compound is commercially available and experimentally handled in two distinct states: the neutral free base and the protonated hydrochloride (HCl) salt .

Choosing the correct form is not merely a matter of inventory convenience; it fundamentally dictates the molecule's stability, shelf-life, reactivity, and purification strategy. This guide provides an objective, data-driven comparison of both forms, detailing their physicochemical properties and providing self-validating experimental protocols for their interconversion.

Physicochemical Profiling

The physical state and solubility of N-benzyl-2-fluoroaniline shift drastically upon protonation. The free base typically presents as a yellow oil , whereas the hydrochloride salt forms a highly stable, white to off-white crystalline powder .

| Property | N-Benzyl-2-fluoroaniline (Free Base) | N-Benzyl-2-fluoroaniline Hydrochloride |

| Molecular Formula | C₁₃H₁₂FN | C₁₃H₁₃ClFN |

| Molecular Weight | 201.24 g/mol | 237.70 g/mol |

| Physical State (25°C) | Yellow Liquid / Oil | White to Off-White Solid |

| Aqueous Solubility | Insoluble (< 0.1 mg/mL) | Highly Soluble |

| Organic Solubility | Soluble in DCM, EtOAc, Hexane | Sparingly soluble in non-polar organics |

| Storage Stability | Prone to oxidation (darkens over time) | Highly stable at room temperature |

Mechanistic Causality: Why the Form Matters

1. Nucleophilicity and Reactivity In the free base form, the nitrogen atom possesses an available lone pair, making it highly nucleophilic. This is an absolute requirement for downstream transformations such as reductive aminations, cross-coupling reactions, or alkylations . Conversely, in the hydrochloride salt, the lone pair is engaged in a dative bond with a proton ( R2NH2+Cl− ). This protonation eliminates the nitrogen's nucleophilicity, rendering the salt completely unreactive towards electrophiles until it is neutralized.

2. Oxidative Stability and Shelf Life Secondary anilines are notoriously prone to oxidation by atmospheric oxygen, which leads to the formation of N-oxides and colored polymeric degradation products over time. Protonation lowers the energy of the Highest Occupied Molecular Orbital (HOMO), drastically reducing the electron density on the nitrogen. Consequently, the hydrochloride salt is highly resistant to oxidation, making it the superior choice for long-term storage and commercial shipping.

3. Purification Dynamics Purifying the free base typically requires silica gel flash chromatography , a time-consuming process limited by scale. The hydrochloride salt, however, benefits from a robust ionic crystal lattice. This allows for highly scalable purification via recrystallization, effectively purging non-basic organic impurities that remain soluble in the mother liquor.

Experimental Workflows & Protocols

To harness the storage benefits of the salt and the reactivity of the free base, researchers must frequently interconvert the two. The following protocols detail these critical workflows.

Protocol 1: Free-Basing the Hydrochloride Salt for In Situ Reaction

This protocol safely liberates the nucleophilic amine immediately prior to use, minimizing its exposure to oxidative conditions.

-

Step 1: Suspend 1.0 g of N-benzyl-2-fluoroaniline hydrochloride in a biphasic mixture of 20 mL Dichloromethane (DCM) and 20 mL of 1M aqueous NaOH.

-

Causality: The biphasic system ensures that as the hydroxide ions deprotonate the ammonium salt at the aqueous interface, the highly lipophilic neutral free base immediately partitions into the protective DCM layer, preventing aqueous degradation or side reactions.

-

-

Step 2: Stir vigorously at room temperature for 15 minutes.

-

Self-Validation: The initial opaque suspension will become completely transparent as the insoluble salt is converted into the highly organic-soluble free base. The disappearance of all solid material serves as a visual confirmation of complete deprotonation.

-

-

Step 3: Transfer to a separatory funnel, isolate the lower organic (DCM) layer, and extract the aqueous layer with an additional 10 mL of DCM.

-

Step 4: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil, ready for immediate synthetic use.

Protocol 2: Hydrochloride Salt Formation for Long-Term Storage

When a reaction yields the free base, converting it to the HCl salt is the optimal method for purification and archiving.

-

Step 1: Dissolve the crude N-benzyl-2-fluoroaniline (free base) in anhydrous Methyl tert-butyl ether (MTBE) at a concentration of 0.1 M.

-

Step 2: Cool the solution to 0 °C using an ice-water bath.

-

Causality: Lowering the temperature significantly decreases the solubility product ( Ksp ) of the resulting salt in MTBE, maximizing the thermodynamic driving force for crystallization and improving the isolated yield.

-

-

Step 3: Under an inert nitrogen atmosphere, dropwise add 1.1 equivalents of HCl (2.0 M solution in diethyl ether) while stirring.

-

Self-Validation: The immediate formation of a dense, white precipitate confirms successful salt formation. If the solution remains clear, the amine may be overly dilute or compromised.

-

-

Step 4: Filter the precipitate through a sintered glass funnel, wash with cold MTBE, and dry in vacuo. Purity is self-validated by a sharp melting point and a shift in the ¹H NMR spectrum (the ammonium protons will appear as a broad downfield singlet).

Workflow Diagram: Phase-Driven Interconversion

The following diagram illustrates the phase-transfer logic governing the interconversion between the free base and the hydrochloride salt.

Phase-driven interconversion workflow between free base and HCl salt.

References

-

Bimetallic Cobalt–Rhodium Nanoparticle-Catalyzed Reductive Amination of Aldehydes with Nitroarenes Under Atmospheric Hydrogen The Journal of Organic Chemistry URL:[Link]

-

N-benzyl-2-fluoroaniline hydrochloride (CID 21321436) PubChem URL:[Link]

-

Visible Light Mediated Organocatalytic Activation of Ethyl Bromofluoroacetate: Coupling with Indoles and Anilines The Journal of Organic Chemistry URL:[Link]

-

Mimicking Transition Metals in Borrowing Hydrogen from Alcohol RSC Advances URL:[Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzyl-2-fluoroaniline Hydrochloride

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N-benzyl-2-fluoroaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document elucidates the fragmentation pathways by drawing comparisons with structurally similar molecules. The experimental protocols and data interpretations are grounded in established principles of mass spectrometry to ensure scientific integrity and practical applicability.

Introduction to the Analyte: N-benzyl-2-fluoroaniline